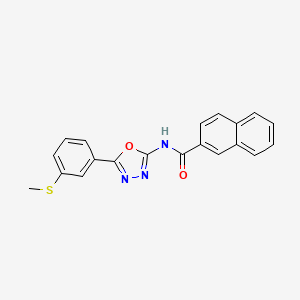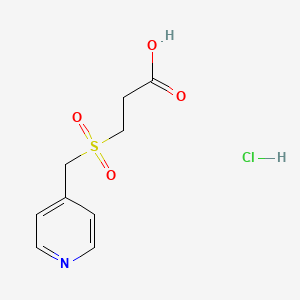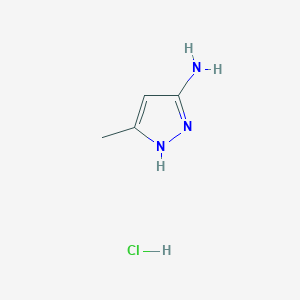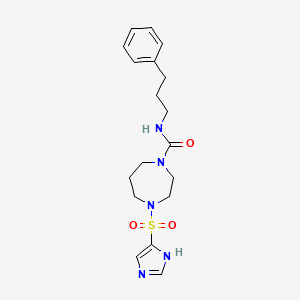
4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The diazepane ring is then constructed, and finally, the phenylpropyl group is attached. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenylpropyl group.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially at the imidazole ring or the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-imidazole-4-sulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can be compared with other imidazole or diazepane derivatives.
- Compounds like this compound might share similar structural features but differ in their functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c24-18(20-9-4-8-16-6-2-1-3-7-16)22-10-5-11-23(13-12-22)27(25,26)17-14-19-15-21-17/h1-3,6-7,14-15H,4-5,8-13H2,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPNNDDEVSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2488050.png)

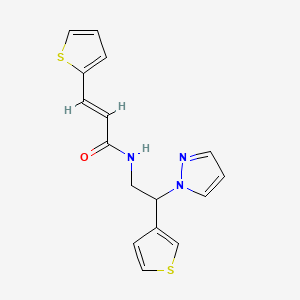
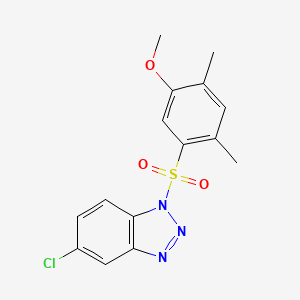
![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)

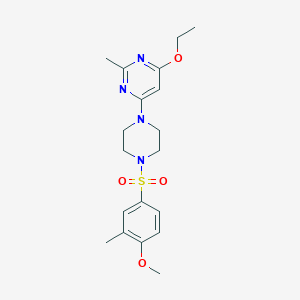
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2488060.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)
